N-methyl-N-(4-methylphenyl)piperidin-3-amine
CAS No.: 1251353-96-4
Cat. No.: VC3057622
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251353-96-4 |
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Molecular Formula | C13H20N2 |
Molecular Weight | 204.31 g/mol |
IUPAC Name | N-methyl-N-(4-methylphenyl)piperidin-3-amine |
Standard InChI | InChI=1S/C13H20N2/c1-11-5-7-12(8-6-11)15(2)13-4-3-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Standard InChI Key | QPGVWOBRRNWERI-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N(C)C2CCCNC2 |
Canonical SMILES | CC1=CC=C(C=C1)N(C)C2CCCNC2 |
Introduction
Chemical Structure and Fundamental Properties
N-methyl-N-(4-methylphenyl)piperidin-3-amine features a six-membered piperidine ring with a tertiary amine functionality at the 3-position. The nitrogen at this position bears both a methyl group and a 4-methylphenyl (p-tolyl) substituent, creating a structurally distinct compound within the aminopiperidine class.
Structural Characteristics
The compound contains three key structural elements:
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A piperidine ring with a secondary nitrogen at position 1
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A tertiary amine at position 3 bearing a methyl and 4-methylphenyl group
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A p-tolyl moiety providing aromatic character and additional methyl substitution
These structural features contribute to the compound's unique chemical behavior and potential biological activities. The piperidine ring typically adopts a chair conformation, with the substituents at position 3 potentially occupying either axial or equatorial positions, creating possibilities for stereoisomerism.
Physicochemical Properties
The physical and chemical properties of N-methyl-N-(4-methylphenyl)piperidin-3-amine can be estimated based on its structure and comparison with similar compounds. These properties significantly influence its behavior in various chemical and biological systems.
Table 1: Estimated Physicochemical Properties of N-methyl-N-(4-methylphenyl)piperidin-3-amine
Property | Value | Notes |
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Molecular Formula | C₁₃H₂₀N₂ | Contains two nitrogen atoms |
Molecular Weight | ~204.31 g/mol | Calculated from atomic weights |
Physical State | Solid at room temperature | Based on similar piperidine derivatives |
Solubility | Sparingly soluble in water; soluble in organic solvents | Typical for piperidine derivatives with aromatic substituents |
Log P | ~2.5-3.5 | Estimated partition coefficient between octanol and water |
pKa | ~8.5-9.5 (piperidine N) | Estimated acid dissociation constant |
Hydrogen Bond Acceptors | 2 | Two nitrogen atoms |
Hydrogen Bond Donors | 0 | No NH or OH groups |
Topological Polar Surface Area | ~12 Ų | Estimated from similar structures |
The presence of the piperidine ring and the tertiary amine contributes to the compound's basicity, while the aromatic 4-methylphenyl group enhances lipophilicity. These properties influence the compound's potential for membrane permeability, an important factor in pharmaceutical applications .
Stereochemical Considerations
Conformational Analysis
Similar to other 3-substituted piperidines, N-methyl-N-(4-methylphenyl)piperidin-3-amine exhibits conformational complexity due to the flexibility of the piperidine ring and the presence of a stereogenic center at position 3. The piperidine ring can undergo ring inversion, and the nitrogen at position 1 can experience nitrogen inversion, both contributing to the conformational landscape of the molecule .
Stereoisomerism
The compound possesses a chiral center at carbon 3 of the piperidine ring, potentially leading to the existence of enantiomers. The stereochemistry at this position can significantly influence the compound's biological activity and physicochemical properties. Studies with related compounds suggest that different stereoisomers may exhibit varying pharmacological profiles, highlighting the importance of stereochemical control in synthesis .
Synthetic Methodologies
Reductive Amination Approach
This approach would involve the reductive amination between 3-piperidone and N-methyl-4-methylaniline, followed by reduction of the resulting imine or enamine intermediate:
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Reaction of 3-piperidone with N-methyl-4-methylaniline in the presence of a dehydrating agent
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Reduction of the intermediate imine using sodium cyanoborohydride or similar reducing agents
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Purification by chromatography or crystallization as the appropriate salt
Direct Alkylation Strategy
An alternative approach could involve:
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Protection of the piperidine nitrogen (position 1)
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Conversion of 3-aminopiperidine to a secondary amine via reaction with 4-methylbenzaldehyde and reductive amination
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N-methylation using methyl iodide or similar methylating agents
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Deprotection of the piperidine nitrogen to yield the final product
Stereochemical Control in Synthesis
Control of stereochemistry during synthesis represents a significant challenge. Research on related compounds suggests several approaches:
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Use of chiral catalysts or chiral auxiliaries
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Resolution of racemic mixtures through diastereomeric salt formation
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Stereoselective reduction of prochiral intermediates
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Use of enantiomerically pure starting materials
The work by Smith et al. on N-methylpiperidines provides valuable insights into the stereochemical aspects of piperidine quaternization, which may be relevant to the synthesis of our target compound .
Purification Challenges
Purification of N-methyl-N-(4-methylphenyl)piperidin-3-amine may present challenges due to:
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Potential formation of diastereomeric mixtures
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Similar physical properties of stereoisomers
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Basic nature of the compound affecting chromatographic behavior
Techniques such as chiral HPLC, formation of diastereomeric salts, or selective crystallization might be necessary for obtaining stereochemically pure material.
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of N-methyl-N-(4-methylphenyl)piperidin-3-amine would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be valuable for structural confirmation and stereochemical analysis:
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¹H NMR would show characteristic signals for the aromatic protons (6.5-7.5 ppm), N-methyl protons (2.5-3.0 ppm), ring methylene protons (1.5-3.5 ppm), and the aromatic methyl group (2.0-2.5 ppm)
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¹³C NMR would display signals for aromatic carbons (120-150 ppm), the stereogenic carbon at position 3 (55-65 ppm), and methyl carbons (15-45 ppm)
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2D NMR techniques (COSY, HSQC, NOESY) would provide further structural confirmation and conformational insights
Based on studies of similar compounds, the stereochemistry at position 3 could potentially be determined by analyzing coupling constants and NOE relationships .
Mass Spectrometry
Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns characteristic of N-methyl-N-(4-methylphenyl)piperidin-3-amine:
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Molecular ion peak corresponding to the molecular weight (~204)
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Fragment ions potentially including loss of the methyl group, cleavage of the C-N bond, and fragmentation of the piperidine ring
Infrared Spectroscopy
IR spectroscopy would show:
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C-H stretching bands (2800-3000 cm⁻¹)
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Aromatic C=C stretching (1450-1600 cm⁻¹)
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C-N stretching bands (1200-1350 cm⁻¹)
Compound | Structural Differences | Notable Properties | Potential Relevance |
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N-Methyl-N-phenylpiperidin-3-amine | Lacks methyl group on phenyl ring | Similar basicity, slightly less lipophilic | Comparable receptor binding with potentially different selectivity |
N-phenylpiperidin-3-amine | Lacks N-methyl group | More capable of hydrogen bonding, different binding profile | Different pharmacokinetics and target interactions |
N-methyl-N-(4-methylphenyl)piperidin-4-amine | Amine at position 4 instead of 3 | Different spatial arrangement of functional groups | Altered receptor selectivity and binding modes |
N-methyl-N-(4-methylphenyl)azepane derivatives | Seven-membered ring instead of six | Greater conformational flexibility | Broader conformational space exploration |
Chemical Reactivity and Transformations
Reactivity Patterns
The reactivity of N-methyl-N-(4-methylphenyl)piperidin-3-amine is largely determined by its amine functionalities:
Secondary Amine (Piperidine Nitrogen)
The piperidine nitrogen can undergo various reactions:
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Alkylation with alkyl halides to form quaternary ammonium salts
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Acylation with acid chlorides or anhydrides
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Formation of carbamates
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Addition to electron-deficient alkenes or carbonyl compounds
Tertiary Amine (Position 3)
The tertiary amine at position 3 has more limited reactivity but could potentially:
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Form quaternary ammonium salts
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Undergo oxidation
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Participate in elimination reactions under specific conditions
The work by Smith et al. provides insights into the quaternization reactions of methylpiperidines, which might be applicable to our compound of interest .
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